molecular formula C7H3ClIN3 B15329105 4-Chloro-8-iodopyrido[4,3-d]pyrimidine

4-Chloro-8-iodopyrido[4,3-d]pyrimidine

Cat. No.: B15329105
M. Wt: 291.47 g/mol
InChI Key: RQVRYEGRAKANFY-UHFFFAOYSA-N
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Description

4-Chloro-8-iodopyrido[4,3-d]pyrimidine is a halogenated heterocyclic compound with the molecular formula C₇H₃ClIN₃ and a molecular weight of 291.48 g/mol . Its structure features a pyrido[4,3-d]pyrimidine core substituted with chlorine and iodine at positions 4 and 8, respectively. This compound is stored at 2–8°C, indicating moderate thermal sensitivity .

Properties

Molecular Formula

C7H3ClIN3

Molecular Weight

291.47 g/mol

IUPAC Name

4-chloro-8-iodopyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3ClIN3/c8-7-4-1-10-2-5(9)6(4)11-3-12-7/h1-3H

InChI Key

RQVRYEGRAKANFY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)I)N=CN=C2Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-Chloro-8-iodopyrido[4,3-d]pyrimidine is primarily related to its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors target the phosphatidylinositol-3 kinase (PI3K) pathway, which is involved in cell growth, proliferation, and survival . By inhibiting PI3K, these compounds can potentially halt the progression of cancer cells. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

The pyrido-pyrimidine scaffold is versatile, and substitutions at positions 4, 8, or adjacent sites significantly alter physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Storage Conditions
4-Chloro-8-iodopyrido[4,3-d]pyrimidine C₇H₃ClIN₃ 291.48 Cl (C4), I (C8) Not reported 2–8°C
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine C₈H₅ClIN₃S 353.56 Cl (C5), I (C8), SCH₃ (C2) Not reported Not reported
4-Chloro-7-(4-chlorophenyl)-8-methyl-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidine (4f) C₁₅H₁₂Cl₂N₃S 343.25 Cl (C4), Cl-Ph (C7), CH₃ (C8), SCH₃ (C2) 96–99 Not reported
6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine C₁₆H₁₈ClN₃ 287.79 Cl (C4), benzyl (C6), CH₃ (C8) Not reported Not reported

Key Observations :

  • Halogen Effects : The iodine atom in this compound increases molecular weight and polarizability compared to chloro- or methyl-substituted analogs (e.g., compound 4f) .
  • Thermal Stability : The absence of melting point data for this compound contrasts with compound 4f (96–99°C), suggesting differences in crystallinity or decomposition pathways .
Electronic and Reactivity Profiles
  • HOMO-LUMO Gaps : Pyrido-pyrimidine derivatives exhibit narrow HOMO-LUMO energy gaps (~1.437 kcal/mol), indicating similar reactivity under physiological conditions . However, the iodine atom in this compound may lower the LUMO energy, enhancing electrophilicity compared to methyl- or phenyl-substituted analogs.
  • Charge Distribution : Substituents like iodine and chlorine increase electron-withdrawing effects, altering charge distribution at nitrogen atoms in the heterocyclic core. For example, N7 and N8 atoms in similar compounds show reduced negative charge when substituted with halogens .

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